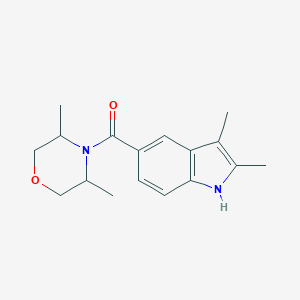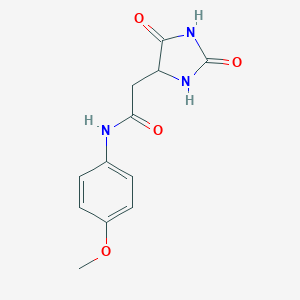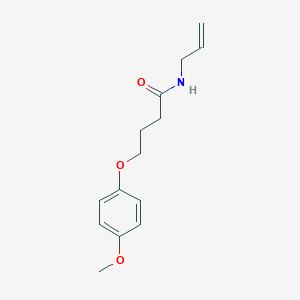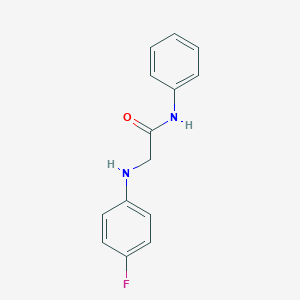![molecular formula C14H12N2O4S B241703 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide, also known as MNAB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MNAB is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action involves the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been found to inhibit the activity of tubulin, which is a protein involved in cell division. This compound's mechanism of action varies depending on the target enzyme or protein.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects vary depending on the target enzyme or protein. This compound has been found to induce apoptosis in cancer cells, disrupt the cell membranes of fungal and bacterial strains, and inhibit the activity of topoisomerases and tubulin. This compound has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's advantages for lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and proteins, and its anti-inflammatory and antioxidant properties. This compound's limitations for lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide research include studying its potential therapeutic applications in various diseases, such as cancer, fungal infections, and bacterial infections. This compound's mechanism of action should be further studied to identify its target enzymes and proteins. The synthesis of this compound should be optimized to increase its yield and solubility in water. This compound's potential toxicity should also be studied to identify its safe dosage range. Overall, this compound has great potential for scientific research and therapeutic applications.
Synthesis Methods
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been synthesized using various methods, such as the reaction of 4-methylbenzenesulfonyl chloride with 4-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonamide with 4-nitrobenzaldehyde in the presence of a base and a catalyst. The yield of this compound varies depending on the synthesis method used.
Scientific Research Applications
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes.
Properties
Molecular Formula |
C14H12N2O4S |
|---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[(4-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-2-8-14(9-3-11)21(19,20)15-10-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3/b15-10+ |
InChI Key |
JDAGFCHJZHPJRY-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)



![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
